molecular formula C9H12N2O4 B2651284 5-(methoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid CAS No. 1946816-99-4

5-(methoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2651284
CAS No.: 1946816-99-4
M. Wt: 212.205
InChI Key: XYPZKQYOFFINMI-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid is an organic compound with a pyrazole ring structure This compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrazole derivative with a methoxycarbonylating agent in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with ketone or aldehyde groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

5-(Methoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 5-(methoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxycarbonyl-1,2,3-triazine: Another compound with a similar methoxycarbonyl group but a different ring structure.

    2-Methoxy-5-(methoxycarbonyl)phenylboronic acid: Contains a methoxycarbonyl group attached to a phenyl ring.

Uniqueness

5-(Methoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid is unique due to its specific pyrazole ring structure and the presence of both methoxycarbonyl and carboxylic acid groups

Properties

IUPAC Name

5-methoxycarbonyl-1-propylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-3-4-11-7(9(14)15-2)5-6(10-11)8(12)13/h5H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPZKQYOFFINMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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